![molecular formula C8H14F2O3S B2834139 [1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate CAS No. 2411264-10-1](/img/structure/B2834139.png)

[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

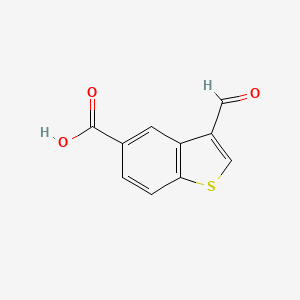

“[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate” is a chemical compound with the CAS Number: 2411264-10-1 . It has a molecular weight of 228.26 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclobutyl)methyl methanesulfonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

NMR Chemical Shift Measurements in Cyclodextrin Solutions

Research highlights the utility of sodium methanesulfonate and sodium methyl sulfate as internal references for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests. This application is crucial for accurate NMR analysis, providing insights into the interactions within cyclodextrin complexes (Funasaki et al., 2000).

Tin-Free Radical Acylation Reactions

A study demonstrates the development of a tin-free radical acylation reaction using methanesulfonyl oxime ether. This innovative strategy, involving the thermal decomposition of the methanesulfonyl radical, opens new pathways for radical acylation reactions that are more environmentally friendly and potentially more efficient (Kim et al., 2001).

Reductive Ring-Opening of O-Benzylidene Acetals

Methanesulfonic acid has been identified as an efficient and convenient reagent for the reductive ring-opening of O-benzylidene acetals, showcasing its utility in organic synthesis for producing specific molecular configurations (Zinin et al., 2007).

Glycosyl Methanesulfonate Couplings

A significant advancement in carbohydrate chemistry involves the use of glycosyl methanesulfonates for regio- and stereoselective couplings, facilitated by a borinic acid catalyst. This methodology provides a new approach for the synthesis of complex carbohydrates under mild conditions, highlighting the versatility of methanesulfonates in synthetic chemistry (D’Angelo & Taylor, 2016).

Protic Ionic Liquid and Catalyst for Synthesis

Nicotinium methane sulfonate, a novel protic ionic liquid derived from methanesulfonic acid, demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This application underscores the potential of methanesulfonate derivatives as sustainable and efficient catalysts in organic synthesis (Tamaddon & Azadi, 2018).

Determination of Genotoxic Impurities

A methodological study on methanesulfonic acid explores the determination of genotoxic impurities, such as methyl methanesulfonate and ethyl methanesulfonate, using derivatization followed by high-performance liquid chromatography. This research contributes to ensuring the safety and purity of pharmaceuticals (Zhou et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(1,1-difluoroethyl)cyclobutyl]methyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCDJIWYAAYYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)COS(=O)(=O)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)

![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)

![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)